molecular formula C28H34BrNO4SSi B1381152 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine CAS No. 1704081-29-7

1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine

Cat. No. B1381152
CAS RN: 1704081-29-7
M. Wt: 588.6 g/mol
InChI Key: FXWWVKANFHMMMA-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine (1-BMSOP) is a synthetic compound with a wide range of applications in scientific research. It is a member of the sulfonyl piperidine family, which is a class of compounds with a sulfonyl group attached to the piperidine ring. 1-BMSOP has been used in a variety of studies, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

  • Crystal Structure and DFT Calculations : The crystal structure of compounds related to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine has been studied. These studies included X-ray diffraction and computational density functional theory (DFT) calculations to understand the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).

  • Inhibitor Activities : Compounds structurally similar to this chemical have shown activities as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP). The studies highlighted the importance of the oxidation state on sulfur and the effects of substituents on inhibitor activities (Venkatesan et al., 2004).

  • Anodic Methoxylation of Piperidine Derivatives : Research into the anodic methoxylation of piperidine derivatives, which are structurally related to this compound, has been carried out. This includes studies on cyclic voltammetry and the influence of various anodes and electrolytes on the methoxylation process (Golub & Becker, 2015).

  • Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds : The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, related to this compound, has been investigated. This research includes studies on their stability and base-induced chemiluminescence (Watanabe et al., 2010).

  • Anticancer Agent Evaluation : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally similar to the chemical , have been synthesized and evaluated as potential anticancer agents. The study explored their synthesis, purity, and anticancer potential (Rehman et al., 2018).

  • Intermediate in Drug Synthesis : The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, has been reported. This includes a description of the synthetic route and optimization of the method (Wang et al., 2015).

  • Antiallergy Activity : Research into 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds has been conducted, revealing potent antiallergy activity in certain analogues. These studies contribute to the understanding of compounds with antiallergic activity (Walsh et al., 1989).

properties

IUPAC Name

[1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-tert-butyl-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34BrNO4SSi/c1-28(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)34-22-17-19-30(20-18-22)35(31,32)23-15-16-27(33-4)26(29)21-23/h5-16,21-22H,17-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWVKANFHMMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34BrNO4SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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